molecular formula C52H86O22 B1245271 Methylprotodioscin CAS No. 54522-52-0

Methylprotodioscin

Número de catálogo: B1245271
Número CAS: 54522-52-0
Peso molecular: 1063.2 g/mol
Clave InChI: HSSJYSJXBOCKQM-GVTGEURHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Anticancer Properties

1. Pancreatic Cancer
Research has demonstrated that MPD exhibits significant antitumor activity against pancreatic cancer. A study showed that MPD inhibited the proliferation of pancreatic cancer cells (MIA PaCa-2 and PANC-1) and promoted apoptosis by downregulating oncogene c-Myc and affecting the Akt1/c-Myc signaling pathway. In vivo assays confirmed that MPD reduced tumor growth in xenograft models by inhibiting glucose uptake in tumors, suggesting its potential as a therapeutic agent for pancreatic cancer treatment .

2. Prostate Cancer
MPD has also been investigated for its effects on prostate cancer. A recent study indicated that MPD suppressed the proliferation and migration of DU145 prostate cancer cells while inducing apoptosis. The mechanism involved the disruption of lipid rafts and downregulation of cholesterol levels, which are critical for prostate cancer cell survival. In vivo studies further validated these findings, showing reduced tumor size and enhanced apoptosis in tumor tissues treated with MPD .

3. Osteosarcoma
In osteosarcoma models, MPD induced apoptosis by decreasing levels of anti-apoptotic proteins such as Bcl-2 and survivin. The compound was shown to effectively inhibit cell growth in osteosarcoma cell lines, indicating its potential as a treatment option for this aggressive cancer type .

4. Oral Squamous Cell Carcinoma
MPD has been explored for its antitumor effects on oral squamous cell carcinoma (OSCC). Studies suggest that it enhances sensitivity to chemotherapy agents, potentially improving treatment outcomes for patients suffering from this common form of oral cancer .

Cardiovascular Applications

MPD has been recognized for its cardiovascular benefits, particularly in reducing cholesterol levels and improving endothelial function. It enhances the expression of ATP-binding cassette transporter A1 (ABCA1), promoting cholesterol efflux from cells and inhibiting cholesterol synthesis through the downregulation of sterol regulatory element-binding proteins (SREBPs). These actions may contribute to its protective effects against cardiovascular diseases .

Anti-inflammatory Effects

MPD demonstrates anti-inflammatory properties by modulating immune responses and protecting against intestinal inflammation. In vitro studies indicated that MPD increased crypt formation and restored intestinal barrier function impaired by pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory bowel diseases .

Summary of Research Findings

Application Mechanism Study Reference
Pancreatic Cancer Inhibits cell proliferation; promotes apoptosis; affects Akt1/c-Myc signaling
Prostate Cancer Suppresses proliferation; induces apoptosis; disrupts lipid rafts
Osteosarcoma Induces apoptosis; decreases anti-apoptotic proteins
Oral Squamous Cell Carcinoma Enhances chemotherapy sensitivity
Cardiovascular Health Reduces cholesterol levels; improves endothelial function
Anti-inflammatory Effects Restores intestinal barrier function; modulates immune responses

Actividad Biológica

Methylprotodioscin (MPD) is a steroid saponin primarily derived from the rhizomes of plants in the Dioscoreaceae family, particularly Polygonatum sibiricum. It has gained attention for its diverse biological activities, including anti-cancer, anti-inflammatory, and protective effects on various organ systems. This article synthesizes current research findings on the biological activity of MPD, highlighting its mechanisms of action and therapeutic potential.

Chemical Structure and Identification

MPD is classified as a furostanol saponin. Its identification typically involves high-performance liquid chromatography (HPLC), ultra-performance liquid chromatography coupled with time-of-flight mass spectrometry (UPLC-TOF-MS/MS), and nuclear magnetic resonance (NMR) spectroscopy. These methods confirm its purity and structural integrity, which are crucial for assessing its biological activities .

  • Cell Proliferation Inhibition : MPD has been shown to inhibit the proliferation of various cancer cell lines, including cervical and pancreatic cancer cells. For instance, in HeLa cells, MPD demonstrated an IC50 value of 18.49 µM, effectively inducing apoptosis through both death receptor and mitochondrial pathways .
  • Cell Cycle Arrest : MPD induces cell cycle arrest at the G2/M phase, which is critical for preventing the progression of cancer cells into mitosis. This was evidenced by flow cytometry analyses showing increased cell populations in the G2/M phase upon treatment with MPD .
  • Apoptosis Induction : The compound promotes apoptosis by increasing reactive oxygen species (ROS) generation and altering the expression of apoptosis-related proteins such as BAX and BCL-2. In studies involving pancreatic cancer models, MPD treatment led to significant upregulation of pro-apoptotic factors while downregulating anti-apoptotic proteins .
  • Glycolysis Inhibition : MPD also negatively regulates glycolytic pathways in cancer cells, reducing their energy production capabilities. This metabolic reprogramming is crucial since many cancer cells rely heavily on glycolysis for energy .

Case Studies

  • Cervical Cancer : In a study focusing on HeLa cells, MPD treatment resulted in morphological changes indicative of apoptosis and significant inhibition of cell proliferation .
  • Pancreatic Cancer : Research demonstrated that MPD not only inhibited tumor growth in xenograft mouse models but also reduced the uptake of 18FDG in tumors, indicating decreased metabolic activity .

Anti-inflammatory Effects

MPD has shown protective effects against intestinal inflammation by enhancing mucosal healing and epithelial proliferation. In vitro studies indicated that MPD significantly increased crypt formation in intestinal epithelial cells under inflammatory conditions induced by cytokines . The compound reduced NF-κB activation and pro-inflammatory cytokine expression, highlighting its potential as a therapeutic agent for inflammatory bowel diseases.

Lipid-Lowering Properties

Recent studies have indicated that MPD possesses lipid-lowering effects by modulating cholesterol metabolism through the induction of FOXO1 protein. This mechanism disrupts lipid rafts and alters MAPK signaling pathways associated with cholesterol homeostasis . Additionally, it has been shown to protect against hepatic injury by suppressing hepatic SREBPs expression, which are key regulators in lipid synthesis .

Summary Table of Biological Activities

Biological ActivityMechanism/EffectReference
AnticancerInduces apoptosis; inhibits proliferation
Cell Cycle ArrestG2/M phase arrest
Glycolysis InhibitionReduces glycolytic capacity
Anti-inflammatoryEnhances mucosal healing; reduces cytokine levels
Lipid-loweringModulates cholesterol metabolism

Propiedades

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H86O22/c1-21(20-66-46-40(61)39(60)36(57)31(18-53)70-46)10-15-52(65-7)22(2)33-30(74-52)17-29-27-9-8-25-16-26(11-13-50(25,5)28(27)12-14-51(29,33)6)69-49-45(73-48-42(63)38(59)35(56)24(4)68-48)43(64)44(32(19-54)71-49)72-47-41(62)37(58)34(55)23(3)67-47/h8,21-24,26-49,53-64H,9-20H2,1-7H3/t21-,22+,23+,24+,26+,27-,28+,29+,30+,31-,32-,33+,34+,35+,36-,37-,38-,39+,40-,41-,42-,43+,44-,45-,46-,47+,48+,49-,50+,51+,52-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSJYSJXBOCKQM-GVTGEURHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H86O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301031695
Record name Methylprotodioscin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301031695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1063.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54522-52-0
Record name Methylprotodioscin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54522-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylprotodioscin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054522520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylprotodioscin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301031695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLPROTODIOSCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VJB6VV6IA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

A: Methyl protodioscin (MPD) is a natural furostanol saponin found in plants belonging to the Dioscoreaceae family, such as certain species of yams. [] It has been the subject of extensive research for its diverse pharmacological activities, particularly its anti-tumor, anti-inflammatory, and neuroprotective properties. [, , , , ]

A: MPD has a molecular formula of C51H84O22 and a molecular weight of 1085.2 g/mol. []

ANone: The structure of MPD is elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [1H-NMR, 13C-NMR, 1H-1H COSY, HMQC, HMBC, and FAB-MS are commonly employed. 29]

ANone: MPD has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. Studies suggest that MPD triggers apoptosis via multiple pathways, including:

  • Caspase Activation: MPD activates caspase-9 and caspase-3, key enzymes involved in the execution phase of apoptosis. []
  • Mitochondrial Pathway: MPD disrupts mitochondrial membrane potential, leading to the release of cytochrome c, a crucial step in the intrinsic apoptotic pathway. []
  • MAPK Signaling: MPD modulates the activity of mitogen-activated protein kinases (MAPKs), specifically JNK and p38, which are involved in stress-induced apoptosis. []
  • Cell Cycle Arrest: MPD induces cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating. []

ANone: Yes, in vitro and in vivo studies have demonstrated the anticancer potential of MPD against several cancer types, including:

  • Osteosarcoma: MPD inhibits cell growth and induces apoptosis in MG-63 human osteosarcoma cells. []
  • Lung Cancer: MPD shows growth inhibitory effects, induces G2/M cell cycle arrest, and triggers apoptosis in A549 human lung cancer cells. []
  • Prostate Cancer: MPD suppresses proliferation, migration, invasion, and cell cycle progression while inducing apoptosis in DU145 prostate cancer cells. []
  • Pancreatic Cancer: MPD has been found to suppress proliferation and induce apoptosis in pancreatic cancer cells, along with inhibiting glycolysis, a process often upregulated in cancer cells. []

A: MPD has been found to decrease cholesterol concentration, potentially by inducing Forkhead box O (FOXO)1, a tumor suppressor protein involved in cholesterol metabolism. [] This cholesterol-lowering effect may disrupt lipid rafts, specialized membrane microdomains enriched in cholesterol and signaling molecules. The disruption of lipid rafts can negatively impact the function of oncogenic signaling pathways, contributing to MPD's anticancer effects. []

A: Studies suggest that MPD, at therapeutic concentrations, does not significantly inhibit the activity of seven major cytochrome P450 enzymes (CYP1A2, CYP2D6, CYP2C9, CYP2C19, CYP2E1, CYP2A6, and CYP3A4) in human liver microsomes. [] This finding implies a low probability of drug-drug interactions between MPD and drugs metabolized by these enzymes.

A: Pharmacokinetic studies in rats have revealed that MPD exhibits dose-dependent pharmacokinetics following intravenous administration. [, ] The compound is rapidly cleared from the plasma, with an elimination half-life ranging from 25.56 to 29.32 minutes. [] MPD appears to follow a one-compartment model after intravenous injection, indicating rapid distribution and elimination. [] A considerable portion of the administered dose is recovered in urine and bile, suggesting these as primary routes of excretion. []

A: Yes, a highly sensitive and specific high-performance liquid chromatography/tandem mass spectrometry (HPLC-MS/MS) assay has been developed and validated for the quantification of MPD in rat plasma. [] This method utilizes methanol-mediated protein precipitation for sample pretreatment and achieves separation on a C18 column.

A: Yes, the developed HPLC-MS/MS method has been validated for its linearity, specificity, accuracy, precision, and reproducibility, demonstrating its suitability for pharmacokinetic studies. []

ANone: MPD has demonstrated additional pharmacological activities, including:

  • Anti-inflammatory effects: MPD reduces airway inflammation by inhibiting the production of pro-inflammatory cytokines like IL-6, IL-8, and TNF-α. []
  • Cardioprotective effects: MPD has shown protective effects against myocardial infarction in rats. [] It reduces myocardial enzyme levels, lessens infarct size, and improves the heart's antioxidant capacity. [] It also protects cardiomyocytes from anoxia/reoxygenation injury. []
  • Anti-thrombotic effects: MPD displays anti-thrombotic effects in rats by inhibiting both in vitro and in vivo thrombosis. [] It prolongs occlusion time and reduces thrombus weight. [] It also possesses blood viscosity-lowering effects. []
  • Anti-osteoporotic activity: Studies have shown that MPD and extracts rich in MPD can inhibit bone loss in ovariectomized rats and mice, indicating potential in treating osteoporosis. []

A: Modifications to the MPD structure can significantly impact its biological activity. For example, the introduction of specific sugar moieties or acyl groups can enhance its anti-inflammatory properties. [] Further research is ongoing to fully understand the SAR of MPD and develop more potent and selective analogs.

A: Yes, several synthetic routes to MPD have been reported. These typically involve multi-step procedures starting from diosgenin, a related steroidal sapogenin. [, , ] Improvements in synthetic strategies have led to more efficient and scalable methods for obtaining MPD and its analogs.

ANone: Despite its promising pharmacological activities, there are challenges in translating MPD into a clinically viable drug. These include:

  • Low water solubility: MPD's poor water solubility can hinder its formulation and bioavailability. []

ANone: Yes, researchers are exploring various strategies to enhance the therapeutic profile of MPD, such as:

    A: The presence and distribution of MPD and related saponins within specific plant families, like Dioscoreaceae and Palmae, provide valuable insights into plant evolution and classification. [] Chemotaxonomic studies based on MPD can contribute to a better understanding of plant biodiversity and the discovery of new bioactive compounds.

    A: Xanthine oxidase is an enzyme involved in purine metabolism. Its inhibition can lead to a decrease in uric acid production, making MPD a potential therapeutic candidate for hyperuricemia and gout. [, ]

    A: Computational chemistry plays a crucial role in understanding the interactions between MPD and its biological targets, predicting the properties of new analogs, and guiding the design of improved therapeutics. Techniques like molecular docking and molecular dynamics simulations can provide valuable insights into the binding modes, affinities, and potential mechanisms of action of MPD and its derivatives. []

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.